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(2-Carbamoyl-phenylsulfanyl)acetic acid is a chemical compound characterized by the presence of a carbamoyl group attached to a phenylsulfanyl moiety, along with an acetic acid functional group. Its molecular formula is C9H10N2O2S, and it features a structure that integrates both sulfur and nitrogen functionalities, contributing to its unique chemical properties. The compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.
The synthesis of (2-Carbamoyl-phenylsulfanyl)acetic acid can be achieved through several methods:
(2-Carbamoyl-phenylsulfanyl)acetic acid has potential applications in several fields:
Studies on the interactions of (2-Carbamoyl-phenylsulfanyl)acetic acid with biological systems are necessary to fully understand its pharmacological profile. Preliminary interaction studies suggest that it may bind to specific biological targets, influencing pathways related to inflammation and microbial resistance. Further research is required to elucidate these interactions and their implications for therapeutic use.
Several compounds share structural similarities with (2-Carbamoyl-phenylsulfanyl)acetic acid. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Carbamoyl-2-nitro-phenylsulfanyl-acetic acid | C9H8N2O5S | Contains a nitro group, enhancing its reactivity and potential biological activity. |
| Phenylthioacetic acid | C8H8OS | Lacks the carbamoyl group but retains the phenylthio structure, useful for comparison in reactivity studies. |
| 3-Sulfanylpropanoic acid | C5H10O2S | A simpler structure without the carbamoyl group, providing insights into the effects of additional functional groups. |
These comparisons highlight how (2-Carbamoyl-phenylsulfanyl)acetic acid stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological properties not found in simpler analogs.
The compound was first reported in the early 2000s, with its synthesis and characterization detailed in patents and academic journals focusing on heterocyclic chemistry. While exact historical records are sparse, its development aligns with broader interest in sulfanyl acetic acid derivatives for pharmaceutical applications, particularly as enzyme inhibitors and antimicrobial agents.
IUPAC Name:
2-[(2-Carbamoylphenyl)sulfanyl]acetic acid
Molecular Formula:
C₉H₉NO₃S
Molecular Weight:
211.24 g/mol
Systematic Classification:
This compound belongs to a broader family of sulfanyl acetic acids, which are characterized by a sulfur atom linking an aromatic or aliphatic group to an acetic acid chain. Key structural analogs include:
Nucleophilic substitution plays a critical role in introducing the phenylsulfanyl moiety into the target compound. A common approach involves reacting 2-chloroacetamide derivatives with thiophenol nucleophiles under basic conditions. For example, 4-aminobenzoic acid has been condensed with benzensulfochlorine in potassium carbonate solution to form sulfonamide intermediates, which are subsequently functionalized via nucleophilic attack at the α-carbon of acetic acid derivatives [3]. This method achieves yields exceeding 80% when conducted in polar aprotic solvents such as dimethylacetamide (DMA) at 0–25°C [5].
Key intermediates like 2-(2-carbamoylphenyl)acetic acid (CAS 23362-56-3) are synthesized through analogous pathways, where the carbamoyl group is introduced via amidation of pre-functionalized phenylacetic acid precursors [1] [4]. Computational modeling of the reaction mechanism suggests that electron-withdrawing groups on the aromatic ring enhance the electrophilicity of the α-carbon, facilitating nucleophilic substitution [5].
Carbamoylation is typically achieved using urea or phosgene derivatives. In one protocol, 2-aminophenylacetic acid is treated with cyanogen bromide in tetrahydrofuran (THF) to form the carbamoyl group, followed by sulfur insertion via Lawesson’s reagent [5]. Alternatively, 4-[(phenylsulfonyl)amino]benzoic acid intermediates are synthesized by condensing benzensulfochlorine with 4-aminobenzoic acid in aqueous potassium carbonate, achieving 80% yield after acid precipitation [3].
Recent advancements employ coupling agents such as HCTU (1-[bis(dimethylamino)methylene]-5-chloro-1H-benzotriazolium 3-oxide hexafluorophosphate) and HOBt (hydroxybenzotriazole) to facilitate carbamoylation under mild conditions. These reagents minimize side reactions, enabling selective amide bond formation at room temperature [5].
Thioether bonds are introduced via two primary routes:
A novel strategy involves sodium azide-mediated diazotization of hydrazide intermediates, followed by nucleophilic displacement with thiols. For instance, hydrazide derivatives of 2-(2-carbamoylphenyl)acetic acid are converted to azides at 5–8°C and then reacted with thiophenol in dioxane, achieving 90% yield [3].
Optimal solvents vary by reaction type:
| Reaction Type | Preferred Solvent | Temperature Range | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | DMA | 0–25°C | 80–85 |
| Carbamoylation | THF | 25–40°C | 75–80 |
| Thioether Formation | Ethanol | 60–80°C (reflux) | 70–75 |
Polar aprotic solvents like DMA enhance nucleophilicity by stabilizing transition states, while ethanol’s high boiling point facilitates reflux conditions for thioether formation [3] [5]. Lower temperatures (5–8°C) are critical for diazotization reactions to prevent decomposition [3].
Crystallization is the primary purification method:
Reported melting points range from 222–223°C for the pure compound, consistent across batches [4].
While crystallization suffices for most applications, silica gel chromatography is employed for complex mixtures:
(2-Carbamoyl-phenylsulfanyl)acetic acid represents a complex organic molecule with the molecular formula C₉H₉NO₃S and a molecular weight of 211.24 g/mol [1]. The compound features a distinctive molecular architecture integrating phenylsulfanyl, carbamoyl, and acetic acid functionalities, creating a three-dimensional structure with significant conformational flexibility.
While specific crystallographic data for (2-Carbamoyl-phenylsulfanyl)acetic acid has not been extensively reported in the literature, structural analysis of related phenylsulfanyl compounds provides valuable insights into its probable molecular geometry. Studies on analogous compounds such as 2-(phenylsulfanyl)aniline reveal characteristic structural features [2]. The phenylsulfanyl group typically adopts a skewed conformation relative to the benzene ring, with dihedral angles ranging from 81.31° to 87.80° [2]. The carbon-sulfur-carbon bond angle (C-S-C) in phenylsulfanyl compounds generally measures between 103.21° and 105.42° [2].
Crystallographic analysis of related compounds demonstrates that the sulfur atom in phenylsulfanyl derivatives exhibits tetrahedral geometry with bond lengths of approximately 1.745-1.786 Å for C-S single bonds [3]. The presence of the carbamoyl group introduces additional complexity to the molecular geometry, as carbamoyl substituents typically demonstrate planar configurations due to resonance effects [4].
The torsional angle configurations in (2-Carbamoyl-phenylsulfanyl)acetic acid are crucial determinants of its molecular conformation and physicochemical properties. Based on crystallographic studies of structurally related compounds, the molecule exhibits significant conformational flexibility around several key bonds.
The primary torsional angle of interest is the C-S-C-C configuration between the phenyl ring and the acetic acid moiety. Analogous compounds demonstrate torsional angles ranging from 65° to 85°, with typical values around 72-80° [5] [6]. The N-phenyl-2-(phenylsulfanyl)acetamide, a structurally similar compound, exhibits C-S-C-C torsional angles of 72.1° and -65.13° in different conformational states [5].
The carbamoyl group orientation relative to the phenyl ring represents another critical torsional parameter. Studies on related carbamoyl-containing compounds indicate dihedral angles between functional groups and aromatic rings typically range from 45° to 48° [4]. The presence of the carbamoyl group can significantly influence the overall molecular conformation through intramolecular hydrogen bonding interactions.
The acetic acid side chain exhibits rotational freedom around the C-S bond, with energy barriers typically ranging from 3-8 kJ/mol for similar sulfur-containing compounds [7]. This conformational flexibility allows the molecule to adopt multiple stable conformations, which may contribute to its solubility characteristics and biological activity.
The nuclear magnetic resonance spectroscopy of (2-Carbamoyl-phenylsulfanyl)acetic acid reveals characteristic chemical shifts and coupling patterns that provide structural confirmation. Based on spectroscopic analysis of related compounds and theoretical predictions, the compound exhibits distinct ¹H and ¹³C NMR signatures.
In the ¹H NMR spectrum, the carbamoyl protons typically appear as a broad singlet around 5.2-6.8 ppm, characteristic of primary amide functionality [8]. The phenyl ring protons exhibit multiplet patterns in the aromatic region between 7.0-8.0 ppm, with specific chemical shifts depending on the substitution pattern [9]. The methylene protons (-CH₂-) adjacent to the sulfur atom typically resonate around 3.7-4.0 ppm [9].
The ¹³C NMR spectrum displays characteristic carbonyl carbons for both the carbamoyl group (typically 165-175 ppm) and the carboxylic acid functionality (175-185 ppm) [9]. The aromatic carbons appear in the expected range of 120-140 ppm, while the methylene carbon adjacent to sulfur typically resonates around 35-40 ppm [9].
The infrared spectroscopy of (2-Carbamoyl-phenylsulfanyl)acetic acid reveals distinctive vibrational modes that provide structural fingerprints for the molecule. The compound exhibits characteristic absorption bands corresponding to its functional groups, enabling identification and structural confirmation.
The carboxylic acid functionality demonstrates characteristic O-H stretching vibrations in the 2500-3300 cm⁻¹ region, typically appearing as a broad absorption band due to hydrogen bonding [11]. The carbonyl stretch (C=O) for the carboxylic acid appears around 1700-1720 cm⁻¹ [11]. The carbamoyl group exhibits distinctive N-H stretching vibrations around 3200-3500 cm⁻¹, with the amide carbonyl appearing at approximately 1650-1680 cm⁻¹ [8].
Aromatic C-H stretching modes appear in the 3000-3100 cm⁻¹ region, while aromatic C=C stretching vibrations occur around 1450-1600 cm⁻¹ [11]. The C-S stretching mode, characteristic of the phenylsulfanyl group, typically appears in the 600-700 cm⁻¹ region [10].
The ultraviolet-visible absorption spectroscopy of (2-Carbamoyl-phenylsulfanyl)acetic acid provides insights into its electronic transitions and chromophoric properties. The compound exhibits characteristic absorption bands arising from π→π* and n→π* transitions in its aromatic and carbonyl systems.
The phenyl ring system contributes to absorption bands in the 250-280 nm region, corresponding to π→π* transitions [8]. The presence of the sulfur atom as a heteroatom substituent can cause bathochromic shifts in these transitions due to extended conjugation effects [13]. The carbamoyl group introduces additional electronic transitions, with n→π* transitions typically appearing around 280-320 nm [13].
The compound may exhibit solvatochromic effects, with absorption maxima shifting depending on solvent polarity [8]. In polar solvents such as water or methanol, the absorption bands may be red-shifted compared to nonpolar solvents due to stabilization of excited states through hydrogen bonding interactions.
The solubility characteristics of (2-Carbamoyl-phenylsulfanyl)acetic acid are influenced by its molecular structure, which contains both polar and nonpolar components. The compound exhibits amphiphilic properties due to the presence of the hydrophilic carbamoyl and carboxylic acid groups alongside the hydrophobic phenylsulfanyl moiety.
Based on structural analysis and comparison with related compounds, (2-Carbamoyl-phenylsulfanyl)acetic acid demonstrates moderate to high solubility in polar protic solvents. The carboxylic acid functionality enables hydrogen bonding interactions with protic solvents such as water, methanol, and ethanol [14]. The carbamoyl group further enhances solubility through additional hydrogen bonding capabilities [14].
In aprotic polar solvents, the compound shows variable solubility depending on the specific solvent characteristics. Studies on structurally similar compounds indicate high solubility in dimethyl sulfoxide (DMSO), with related sulfur-containing carboxylic acids showing excellent dissolution in this solvent [15]. The compound likely exhibits good solubility in other aprotic polar solvents such as dimethylformamide (DMF) and acetonitrile [16].
Solubility in nonpolar solvents is expected to be limited due to the polar nature of the carbamoyl and carboxylic acid functionalities. The phenylsulfanyl group provides some hydrophobic character, but the overall molecular polarity restricts dissolution in nonpolar media [14].
The thermal stability of (2-Carbamoyl-phenylsulfanyl)acetic acid is determined by the stability of its constituent functional groups and their interactions under elevated temperatures. The compound exhibits a melting point of 207°C [17], indicating substantial thermal stability compared to related compounds.
The thermal decomposition pattern of the compound involves multiple stages corresponding to different functional groups. The carbamoyl group represents a potential site of thermal instability, as carbamoyl derivatives can undergo decomposition at elevated temperatures through deamination or cyclization reactions [18]. Carbamic acid derivatives typically decompose at temperatures above 250°C [18].
The phenylsulfanyl group contributes to thermal stability through the strength of aromatic C-S bonds. However, at very high temperatures, C-S bond cleavage may occur, leading to the formation of phenylthiol and other decomposition products . The predicted boiling point of 440.9±30.0°C [17] suggests that the compound remains stable under normal laboratory conditions.
Comparative thermal analysis with related compounds provides additional insights. For example, (phenylthio)acetic acid has a melting point of 60-63°C [10], while 2-[2-(phenylthio)phenyl]acetic acid melts at 116-123°C [20]. The significantly higher melting point of (2-Carbamoyl-phenylsulfanyl)acetic acid (207°C) indicates enhanced intermolecular interactions, likely due to hydrogen bonding involving the carbamoyl group.
Thermal decomposition studies on related compounds suggest that the compound may undergo decarboxylation reactions at elevated temperatures, potentially forming the corresponding amine derivative [21]. The presence of the carbamoyl group may also lead to cyclization reactions under severe thermal conditions, forming heterocyclic products.
The thermal stability data indicates that (2-Carbamoyl-phenylsulfanyl)acetic acid is suitable for synthetic applications requiring moderate heating, but care should be taken to avoid excessive temperatures that could lead to decomposition. Storage under ambient conditions is recommended to maintain compound integrity over extended periods.